molecular formula C12H14N4O B1481613 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2097950-76-8

3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1481613
CAS No.: 2097950-76-8
M. Wt: 230.27 g/mol
InChI Key: SNUUVCFHWUGSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a high-purity chemical compound designed for investigative applications in pharmacology and medicinal chemistry. This molecule features a unique hybrid architecture, combining a furan ring with an imidazopyrazol scaffold—a structure recognized for its significant potential in drug discovery. The 1-aminopropan-1-yl side chain enhances the molecule's properties, potentially improving solubility and providing a handle for further chemical modification. The core pyrazole structure is a privileged scaffold in medicinal chemistry, extensively reported in scientific literature to exhibit a wide spectrum of biological activities. These activities may include anti-inflammatory, antimicrobial, and anticancer effects, making it a versatile template for developing new therapeutic agents . Similarly, imidazo[1,2-b]pyrazole cores and related heterocyclic compounds are the subject of active research, particularly in areas such as inflammation and autoimmune diseases . The primary value of this compound lies in its use as a key intermediate or a novel pharmacophore for researchers exploring new biological pathways, screening for inhibitor activity, or designing novel ligand molecules for target proteins. It is strictly intended for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

3-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUVCFHWUGSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-b]pyrazole Core

  • This core is commonly constructed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • The cyclization is generally carried out under acidic or basic conditions, facilitating ring closure to form the fused imidazo-pyrazole heterocycle.
  • Reaction conditions such as temperature, solvent, and pH are optimized to maximize cyclization efficiency and purity.

Attachment of the Propan-1-amine Side Chain

  • The propan-1-amine moiety is introduced by nucleophilic substitution.
  • A halogenated propan-1-amine derivative (e.g., 3-chloropropan-1-amine) reacts with the imidazo[1,2-b]pyrazole core bearing a suitable leaving group.
  • The reaction proceeds under mild conditions, often in polar solvents like dimethylformamide, to afford the final product.

Industrial Production Considerations

  • Industrial synthesis focuses on optimizing the above steps for scalability, yield, and environmental impact.
  • Continuous flow reactors may be employed to improve reaction control and throughput.
  • Green chemistry principles are applied, such as minimizing hazardous reagents and solvents.
  • Advanced purification techniques like preparative chromatography or crystallization ensure high purity.

Reaction Analysis and Conditions

Reaction Step Reagents/Conditions Notes Major Products/Intermediates
Imidazo[1,2-b]pyrazole formation Hydrazine derivatives + α,β-unsaturated carbonyls; acidic/basic media Cyclization under controlled pH and temp Imidazo[1,2-b]pyrazole core
Furan ring introduction Suzuki-Miyaura coupling: Pd catalyst, furan-3-boronic acid, base, inert atmosphere Sensitive to oxidation; requires inert gas 6-(furan-3-yl)-imidazo[1,2-b]pyrazole intermediate
Propan-1-amine attachment Halogenated propan-1-amine, nucleophilic substitution, polar aprotic solvent (e.g., DMF) Mild conditions to preserve heterocycle Final compound: 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Detailed Research Findings

  • Attempts to prepare halogenated intermediates for Suzuki coupling sometimes show poor reactivity, requiring optimization of catalyst and reaction conditions.
  • Alternative methods such as Buchwald–Hartwig amination have been explored for related imidazo heterocycles but may fail or show low yields.
  • Hydrogenation of unsaturated intermediates can be used to modify the heterocyclic core post-synthesis.
  • The furan ring is prone to oxidation; thus, mild oxidizing agents like hydrogen peroxide are used cautiously to avoid degradation.
  • Reduction of the imidazo[1,2-b]pyrazole core to dihydro derivatives is possible with sodium borohydride under ethanol solvent.
  • The amine group on the propan-1-amine side chain can undergo further substitution reactions to create derivatives for biological activity studies.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Challenges/Notes
Core formation Cyclization Hydrazines + α,β-unsaturated carbonyls; acid/base Control of pH and temperature critical
Furan introduction Suzuki-Miyaura coupling Pd catalyst, furan-3-boronic acid, base, inert atmosphere Sensitivity of furan ring; catalyst optimization needed
Side chain attachment Nucleophilic substitution Halogenated propan-1-amine, DMF or similar solvent Mild conditions to avoid heterocycle damage
Optional modifications Oxidation, reduction H2O2 (oxidation), NaBH4 (reduction) Control to prevent overreaction or ring opening

Chemical Reactions Analysis

Types of Reactions

3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Dihydro-imidazo[1,2-b]pyrazole derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values for related pyrazole derivatives range from 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens .

Anticancer Properties
The unique structure of this compound makes it a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Further research is required to elucidate its mechanisms and efficacy in clinical settings.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory responses could make it useful in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

Materials Science

Organic Electronics
The electronic properties of the imidazo[1,2-b]pyrazole core in this compound position it as a potential material for organic electronics. Applications include:

ApplicationDescription
Organic Light-Emitting Diodes (OLEDs)The compound's luminescent properties can be harnessed to develop efficient OLEDs.
Organic Photovoltaics (OPVs)Its electronic characteristics may enhance the performance of OPVs, contributing to renewable energy technologies.

Biological Studies

Enzyme Inhibition Studies
this compound is utilized in biological studies to investigate enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

Formation of Imidazo[1,2-b]pyrazole Core
This involves cyclization reactions using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of Furan Ring
The furan ring can be incorporated through Suzuki-Miyaura coupling with furan-3-boronic acid.

Attachment of Propan-1-Amine Side Chain
This is achieved via nucleophilic substitution reactions involving halogenated propan-1-amines.

Mechanism of Action

The mechanism of action of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This compound can inhibit enzyme activity or block receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent at 6-Position Substituent at 1-Position Molecular Weight (g/mol) Key Structural Differences
3-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine (Compound A ) Imidazo[1,2-b]pyrazole Furan-3-yl Propan-1-amine 245.28 (calculated) Furan ring; primary amine chain
3-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Imidazo[1,2-b]pyrazole Thiophen-2-yl Propan-1-amine 261.37 (calculated) Thiophene replaces furan; increased lipophilicity
3-(1H-Imidazo[1,2-b]pyrazol-1-yl)propan-1-amine Imidazo[1,2-b]pyrazole None Propan-1-amine 179.22 (calculated) Absence of 6-position substituent
6-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole Furan-3-yl Prop-2-yn-1-yl 211.22 Propargyl group replaces amine; reduced solubility

Substituent Effects on Electronic and Physicochemical Properties

Furan vs. Thiophene at 6-Position Compound A (furan) and its thiophene analog (Table 1, row 2) differ primarily in the heteroatom (O vs. S). Thiophene’s larger atomic radius and higher electron density may enhance lipophilicity and alter binding interactions in biological systems .

Propan-1-Amine vs. Propargyl at 1-Position Replacing the propan-1-amine chain with a propargyl group (Table 1, row 4) eliminates the primary amine, reducing hydrogen-bond donor capacity. This substitution likely decreases aqueous solubility and may impact target affinity in kinase or receptor-binding applications .

Its lower molecular weight (179.22 g/mol) suggests improved permeability but reduced target specificity compared to Compound A.

Biological Activity

3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound notable for its unique structural features, which include a furan ring and an imidazo[1,2-b]pyrazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O. Its structure can be visualized as follows:

Component Description
Furan RingContributes to the compound's reactivity and interaction with biological systems.
Imidazo[1,2-b]pyrazole CoreKnown for diverse biological activities and potential therapeutic applications.
Propan-1-amine Side ChainEnhances solubility and biological interaction potential.

Antimicrobial Activity

Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives range from 0.22 to 0.25 μg/mL against multiple bacterial strains, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Related Pyrazole Derivatives

Compound MIC (μg/mL) Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.24Candida albicans

Anticancer Activity

The compound's mechanism of action includes inhibition of key enzymes involved in cancer progression. Studies have reported that derivatives of imidazo[1,2-b]pyrazole can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound is being studied for its anti-inflammatory effects. The presence of the furan ring enhances its ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including those structurally related to this compound. These derivatives were screened for their biological activities against various pathogens and cancer cell lines:

  • Synthesis : The compound was synthesized through multi-step reactions starting from commercially available precursors, including cyclization and coupling reactions.
  • Evaluation : The synthesized compounds were tested for their antimicrobial potency using standard broth microdilution techniques.
  • Results : The most active derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus and demonstrated low hemolytic activity, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, and how can reaction efficiency be optimized?

  • Methodology : Begin with a palladium-catalyzed coupling reaction, as demonstrated for analogous imidazo-pyrazole derivatives (e.g., using cesium carbonate and copper(I) bromide in dimethyl sulfoxide at 35°C) . Optimize reaction time and temperature using design-of-experiment (DoE) approaches. Monitor purity via HPLC and confirm structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Key Parameters : Catalyst loading (e.g., 5 mol% Pd), solvent polarity, and base selection (e.g., Cs2_2CO3_3 vs. K2_2CO3_3) significantly impact yields .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Employ SHELXL for refinement, leveraging its robustness for small-molecule crystallography. Validate the structure using the IUCr-checkCIF tool to resolve geometric anomalies (e.g., bond length deviations) .
  • Tools : SHELX suite for structure solution (SHELXD) and refinement (SHELXL); ORTEP-3 for graphical representation .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodology : Prioritize kinase inhibition assays (e.g., ATP-binding site competition) or receptor-binding studies, given the compound’s heterocyclic core. Use fluorescence polarization or surface plasmon resonance (SPR) for affinity measurements. Reference protocols from analogous imidazo-pyrazoles tested in biochemical screens .

Advanced Research Questions

Q. How can contradictory bioactivity data from different synthetic batches be resolved?

  • Methodology : Perform batch-to-batch comparison using LC-MS to identify impurities (e.g., unreacted intermediates). Cross-validate bioassay results with orthogonal methods (e.g., cellular viability vs. target-specific enzymatic activity). Investigate stereochemical purity via chiral HPLC or vibrational circular dichroism (VCD) .

Q. What strategies are effective for resolving twinned or low-resolution crystallographic data?

  • Methodology : Apply twin refinement in SHELXL using the BASF and TWIN commands. For low-resolution data (<1.0 Å), incorporate restraints on bond lengths/angles and utilize the SQUEEZE algorithm to model disordered solvent .
  • Validation : Cross-check with density functional theory (DFT)-optimized geometries to ensure structural plausibility .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

  • Methodology : Use liver microsome assays (human/rat) with LC-MS/MS quantification. Identify metabolic hotspots via hydrogen-deuterium exchange (HDX) mass spectrometry. Compare with structurally related compounds (e.g., furan-containing analogs) to predict susceptibility to oxidative metabolism .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may stem from competing side reactions (e.g., furan ring oxidation). Introduce inert atmosphere (N2_2/Ar) and chelating agents (e.g., 1,10-phenanthroline) to suppress metal-catalyzed degradation .
  • Structural Analysis : For ambiguous NMR signals (e.g., overlapping proton peaks), employ 2D techniques (COSY, HSQC) or dynamic NMR at variable temperatures .
  • Data Reproducibility : Document crystallization conditions (solvent, temperature gradient) meticulously, as slight variations can lead to polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.